molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8

Ethyl phenyl sulfide

Cat. No. B105504
CAS RN: 622-38-8
M. Wt: 138.23 g/mol
InChI Key: AEHWKBXBXYNPCX-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfide is a compound that can be synthesized and utilized in various chemical reactions. It is a part of a broader class of organic compounds known as sulfides, which contain a sulfur atom bonded to two carbon atoms. The studies related to ethyl phenyl sulfide explore its synthesis, reactivity, and potential applications in organic synthesis and material science.

Synthesis Analysis

Several methods for synthesizing ethyl phenyl sulfide and its derivatives have been reported. For instance, the reaction of benzyne with ethyl aryl sulfides results in the formation of phenyl aryl sulfides with the release of ethylene, providing a general synthesis route for these compounds from arenethiols and ethyl bromide . Additionally, the lithiated derivative of phenyl trimethylsilylmethyl sulfide has been shown to undergo smooth addition to activated ethylene derivatives, leading to various substituted silylcyclopropanes .

Molecular Structure Analysis

The molecular structure of ethyl phenyl sulfide derivatives can be complex and is often investigated using various spectroscopic techniques. For example, the structure and properties of bis{[2-(4-tert-butyl)phen]ethyl}phosphine sulfide were elucidated using single-crystal XRD, multinuclear NMR, IR, and UV spectroscopy, revealing that the phosphorus atom in the molecule is four-coordinated .

Chemical Reactions Analysis

Ethyl phenyl sulfide and its derivatives participate in a wide range of chemical reactions. Photochemical reactions of sulfide-containing alkyl phenylglyoxylates have been studied, showing regioselective photocyclization to produce thiacyclols with varying ring sizes . Moreover, ethyl phenylsulfinyl fluoroacetate has been used as a reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates for fluorine-containing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl phenyl sulfide derivatives are crucial for their practical applications. For instance, azidoethyl phenyl sulfide, a synthon for ethyl azide, was evaluated for its thermal safety properties and used in a [3 + 2]-cycloaddition reaction under continuous-flow conditions . The thermal stability of novel heterocyclic compounds containing ethyl phenyl sulfide units has also been characterized using thermal analysis techniques .

Scientific Research Applications

Synthesis Applications

  • Synthon for Ethyl Azide in Cycloaddition Reactions : Ethyl phenyl sulfide, as azidoethyl phenyl sulfide, serves as a stable synthon for ethyl azide, showing utility in [3 + 2]-cycloaddition reactions under continuous-flow conditions, which is significant in organic synthesis (Tinder et al., 2009).

  • General Synthesis of Phenyl Aryl Sulfides : It reacts with benzyne to form phenyl aryl sulfides, providing a general method for synthesizing these compounds from arenethiols (Nakayama et al., 1983).

Catalysis and Chemical Reactions

  • Catalysis of Sulfide Oxidation : Ethyl phenyl sulfide is used in the oxidation of sulfides to sulfoxides and sulfones, catalyzed by manganese complexes, which is a crucial reaction in organic chemistry (Feng et al., 2007).

  • Cyclization Reactions : It participates in cyclization reactions to form compounds like 2-ethyl-2,3-dihydrobenzothiophene, which are important in heterocyclic chemistry (Abdin et al., 1973).

Chemical Warfare Agent Research

  • Studying Solubility in Supercritical Carbon Dioxide : Research on the solubility of ethyl phenyl sulfide in supercritical CO2 helps understand the behavior of similar chemical warfare agents, aiding in their potential recycling or recovery (Shen et al., 2004).

  • Prophylactic Efficacy against Sulfur Mustard : Studies on derivatives of ethyl phenyl sulfide, such as DRDE-07, have shown potential in protecting against sulfur mustard-induced lung toxicity, highlighting its relevance in toxicology research (Kannan et al., 2016).

Photocleavage Research

  • Studying Photocleavage of Benzyl-Sulfur Bonds : Ethyl phenyl sulfide is used to investigate the photocleavage of benzyl-sulfur bonds, which is essential in understanding photochemical reactions (Fleming & Jensen, 1996).

Analytical Chemistry

  • Spectrophotometric Determination of Sulfide : It is involved in color reactions for the spectrophotometric determination of sulfide, important in environmental analysis (Guo-xin, 2003).

Safety And Hazards

Ethyl phenyl sulfide is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWKBXBXYNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211236
Record name (Ethylthio)benzene
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl phenyl sulfide

CAS RN

622-38-8
Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Record name (ethylthio)benzene
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Record name (ETHYLTHIO)BENZENE
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Synthesis routes and methods

Procedure details

A mixture of 11.52 g (63 mmoles) of phenylthio(trimethyl)silane, 22 ml of hexamethylphosphoric triamide and 18.8 ml (250 mmoles) of ethyl bromide was heated in a bath at 40° C. for 2 hours after which the conversion was complete. A solid formed in the reaction mixture and heating was continued for 1 hour after which the mixture was poured into a mixture of 150 ml of ethyl acetate and 50 ml of water. The ethyl acetate layer was separated and washed sequentially twice with 50 ml of water, 50 ml of a saturated sodium bicarbonate solution and twice with 25 ml of water. The combined water layers were extracted three times with 25 ml of ethyl acetate and the combined organic phases were washed twice with 25 ml of water, dried and evaporated to dryness. The residue was vacuum distilled to obtain 7.25 g (83% yield) of ethyl phenyl sulfide with a boiling point of 81.5°-84° C./14 mm Hg and a refractive index of nD25 =1.5632.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
670
Citations
M Linnert, C Bruhn, T Rüffer, H Schmidt… - …, 2004 - ACS Publications
… We here report reactions of ethyl phenyl sulfide with n-BuLi/… The reaction of ethyl phenyl sulfide with an equimolar amount … faster than that of ethyl phenyl sulfide. Metalation of MeSPh in …
Number of citations: 23 pubs.acs.org
GM Kannan, P Kumar, ASB Bhaskar… - Drug and chemical …, 2016 - Taylor & Francis
Objective: The present study was planned to investigate the prophylactic efficacy of S-2(2-aminoethylamino)ethyl phenyl sulfide (DRDE-07), against topically applied SM induced …
Number of citations: 11 www.tandfonline.com
K Uneyama, M Momota, K Hayashida… - The Journal of Organic …, 1990 - ACS Publications
… Trifluoro-1-(2- and 4-methylphenyl)ethyl Phenyl Sulfide. A mixture of 2b and 2c (1:12): bp 135 … Trifluoro-l-(2- and 4-phenethylphenyl)ethyl Phenyl Sulfide. A mixture of 2e and 2f (1:10) as …
Number of citations: 44 pubs.acs.org
T Anand, R Vijayaraghavan, PVL Rao… - Toxicology …, 2011 - Taylor & Francis
Sulfur mustard (SM) (bis-(2-chloroethyl) sulfide) is a chemical warfare agent. Evaluation of toxicity and protective effect of DRDE-07 (S-2(2-aminoethylamino)ethyl phenyl sulfide) was …
Number of citations: 8 www.tandfonline.com
H Gilman, FJ Webb - Journal of the American Chemical Society, 1940 - ACS Publications
… We have just observed that ethyl phenyl sulfide with n-butyllithium gives o-ethylmercaptobenzoic acid. Department of Chemistry Iowa State College Ames, Iowa …
Number of citations: 77 pubs.acs.org
DA Bennett, H Yao, DE Richardson - Inorganic Chemistry, 2001 - ACS Publications
… , we examined the trends in oxidation rates for ethyl phenyl sulfide (EPS) as a function of the … Figure 1 Plot for ln k 1 versus {(ε − 1)/(2ε + 1)} for ethyl phenyl sulfide oxidations in several …
Number of citations: 95 pubs.acs.org
A Kiani, K Dastafkan - Journal of colloid and interface science, 2016 - Elsevier
… turn-over to decontaminate 2-chloro ethyl phenyl sulfide, a sulfur mustard simulant. Prior to … confirmed the formation of 2-hydroxy ethyl phenyl sulfide (2-HEPS) and phenyl vinyl sulfide (…
Number of citations: 21 www.sciencedirect.com
X Feng, Z Wang, N Bian, Z Wang - Inorganica Chimica Acta, 2007 - Elsevier
… In the presence of this complex, ethyl phenyl sulfide, butyl … In ethyl phenyl sulfide oxidation, effects of complex and H 2 O 2 … At 25 C, rate constant for ethyl phenyl sulfide oxidation is …
Number of citations: 14 www.sciencedirect.com
AK Soni, U Pathak, DP Nagar… - International …, 2020 - search.ebscohost.com
Aim: The present study was undertaken to investigate the comparative pulmonary protective efficacy of Amifostine (S-2 [3-aminoprophylamino] ethyl phosphorothioate) and its …
Number of citations: 1 search.ebscohost.com
SLS Alhashem, M Sadeghi - 2012 - sid.ir
In this paper, Zeolite NaY was synthesized by sol-gel method in the absent the presence of organic templates and additives. Then, using ion-exchange method, it was transformed to …
Number of citations: 1 www.sid.ir

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